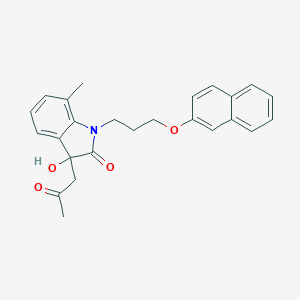

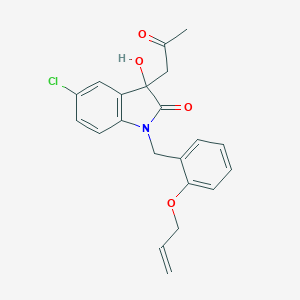

![molecular formula C23H23N3O2 B368581 2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]ethyl}carboxamide CAS No. 942864-40-6](/img/structure/B368581.png)

2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]ethyl}carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole is a type of organic compound that’s made up of fused benzene and imidazole rings . It’s a crucial part of many pharmacologically active molecules and has been the subject of extensive research due to its diverse pharmacological activities .

Synthesis Analysis

The synthesis of various benzimidazole usually proceeds through two steps . First, the construction of the desired benzene ring-containing 1–2 diamino groups is performed. This is followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Scientific Research Applications

Pharmaceuticals

Benzimidazole derivatives are known for their wide range of pharmaceutical applications, including acting as anticancers, antihypertensives, antivirals, antifungals, anti-HIVs, anti-convulsants, and anti-diabetics . Given the structural similarity, the compound may also exhibit similar bioactivities.

Material Science

These derivatives have been used in material science for chemosensing, crystal engineering, fluorescence applications, and corrosion science . The compound could potentially be applied in these areas due to its benzimidazole core.

Agriculture

Benzimidazole compounds have applications in agriculture, possibly as pesticides or growth regulators due to their biological activity .

Dyes and Pigments

The benzimidazole moiety is an important intermediate in the synthesis of dyes and pigments . The compound could be explored for its colorimetric properties.

Electronics and Technology

These derivatives are also utilized in electronics and technology, which may include applications in organic light-emitting diodes (OLEDs) or as conductive materials .

Catalysis

Benzimidazole derivatives can act as ligands for asymmetric catalysis , suggesting potential use of the compound in catalytic processes.

Antimicrobial Activity

Some benzimidazole derivatives have shown potent antimicrobial activity , indicating that the compound could be researched for use against microbial infections.

Antiretroviral Activity

Specific benzimidazole systems have demonstrated potent antiretroviral activity comparable with standards against both wild and mutant strains of HIV-1 RT , suggesting a possible application area for the compound.

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The benzimidazole moiety, a key component of this compound, has been associated with diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . .

Mode of Action

Benzimidazole derivatives have been shown to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .

Biochemical Pathways

Benzimidazole derivatives have been reported to influence a wide range of biochemical pathways, depending on their specific targets .

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .

Future Directions

properties

IUPAC Name |

N-[1-[1-(3-phenylpropyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2/c1-17(24-23(27)21-14-8-16-28-21)22-25-19-12-5-6-13-20(19)26(22)15-7-11-18-9-3-2-4-10-18/h2-6,8-10,12-14,16-17H,7,11,15H2,1H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABOUMSLHNGOPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1CCCC3=CC=CC=C3)NC(=O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]ethyl}carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

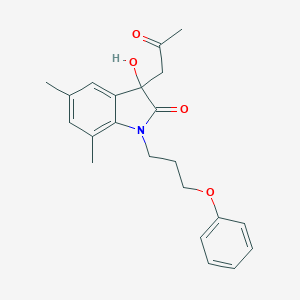

![N-[4-acetyl-7'-methyl-2'-oxo-1'-(3-phenoxypropyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368498.png)

![N-{3'-acetyl-7-methyl-1-[2-(3-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B368500.png)

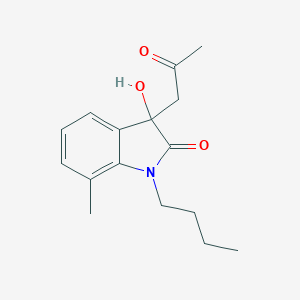

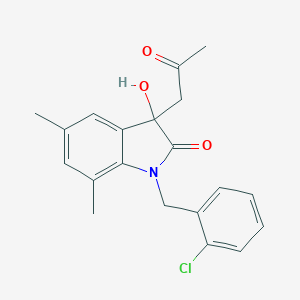

![3-hydroxy-5-methyl-1-[3-(4-methylphenoxy)propyl]-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B368503.png)

![N-(3'-acetyl-7-methyl-2-oxo-1-propyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B368507.png)

![N-(4-acetyl-1'-butyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide](/img/structure/B368510.png)

![N-{3'-acetyl-1-benzyl-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B368512.png)

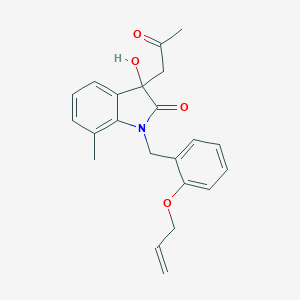

![N-[4-acetyl-1'-[(2-ethoxyphenyl)methyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368513.png)

![Ethyl 5-chloro-2-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B368522.png)